molecular formula C11H16F6N2O5 B1404897 4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt CAS No. 1404373-75-6

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

Cat. No. B1404897
M. Wt: 370.25 g/mol
InChI Key: QMDLBDHAXQBCKC-UHFFFAOYSA-N
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Description

“4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt” is a chemical compound with the CAS Number: 1404373-75-6 . It has a molecular weight of 370.25 . The IUPAC name for this compound is 1-(3-oxetanyl)piperazine bis (trifluoroacetate) .


Molecular Structure Analysis

The Inchi Code for “4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt” is 1S/C7H14N2O.2C2HF3O2/c1-3-9(4-2-8-1)7-5-10-6-7;23-2(4,5)1(6)7/h7-8H,1-6H2;2(H,6,7) . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

Piperazine derivatives, including those similar to "4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt," are synthesized for various potential applications, including as dual antihypertensive agents or CGRP receptor inhibitors. For instance, new piperazine compounds have been synthesized and characterized for their potential as dual antihypertensive agents, utilizing solid-state analytical techniques to determine the protonation of nitrogen atoms in the piperazine ring (Marvanová et al., 2016). Additionally, the development of a potent CGRP receptor antagonist involved the stereoselective and economical synthesis of a related piperazine derivative, highlighting the compound's potential in therapeutic applications (Cann et al., 2012).

Crystal Structure Analysis

The crystal structures of piperazine derivatives, including salts, have been extensively studied to understand their molecular conformations and potential interactions in the solid state. These studies provide insights into the molecular geometry, hydrogen bonding patterns, and overall crystal packing, which are essential for understanding the physicochemical properties of these compounds. For example, the crystal structure of a salt involving a piperazine derivative revealed distinct hydrogen bonding patterns and molecular conformations, contributing to the understanding of its structural characteristics (Kavitha et al., 2012).

Biological Evaluation

Piperazine derivatives, including those structurally related to "4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt," are evaluated for their biological activities, such as antimicrobial, antifungal, and anti-proliferative effects. These evaluations aim to identify potential therapeutic applications of piperazine-based compounds. For example, novel fluoroquinolone derivatives were synthesized and assessed for their in vivo activity against Mycobacterium tuberculosis, showing promising results (Shindikar & Viswanathan, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, H335 which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280 which suggest avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(oxetan-3-yl)piperazine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2C2HF3O2/c1-3-9(4-2-8-1)7-5-10-6-7;2*3-2(4,5)1(6)7/h7-8H,1-6H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDLBDHAXQBCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2COC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxetan-3-yl)piperazine ditrifluoroacetic acid salt

CAS RN

1404373-75-6
Record name 1-(oxetan-3-yl)piperazine; bis(trifluoroacetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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